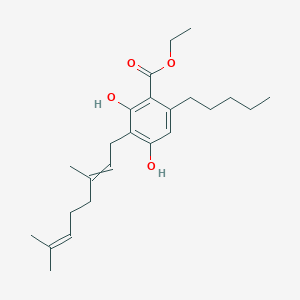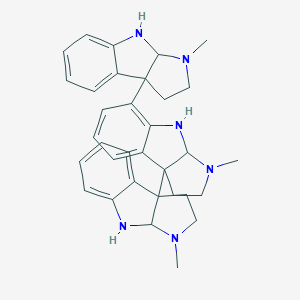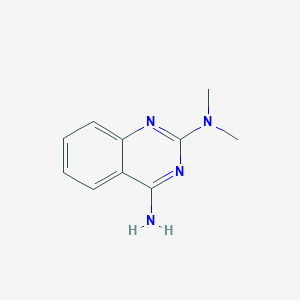![molecular formula C11H15NO4 B231450 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol CAS No. 18212-81-2](/img/structure/B231450.png)
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol, also known as salenH2, is a chelating ligand widely used in coordination chemistry and bioinorganic chemistry. It is a versatile compound that has attracted significant attention due to its unique properties, including its ability to coordinate with metal ions, its stability, and its potential as a catalyst in various chemical reactions.
Wirkmechanismus
SalenH2 acts as a chelating agent, forming stable complexes with metal ions. The coordination of metal ions by 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol can lead to changes in the metal's electronic properties, resulting in altered reactivity and selectivity in chemical reactions.
Biochemische Und Physiologische Effekte
SalenH2 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and metal ion transport. Its ability to chelate metal ions has also been studied in the context of metal toxicity and metal homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
SalenH2 is a versatile compound that offers several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its use can be limited by factors such as its potential toxicity and the need for specialized equipment to study its coordination chemistry.
Zukünftige Richtungen
For 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol research could include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its coordination chemistry with new metal ions.
Synthesemethoden
SalenH2 can be synthesized through the condensation of 2-hydroxybenzaldehyde and ethylenediamine in the presence of formaldehyde. The resulting product is a Schiff base that can be protonated to form the corresponding bis(salicylidene)ethylenediamine ligand.
Wissenschaftliche Forschungsanwendungen
SalenH2 has been extensively studied in various fields of science, including chemistry, biochemistry, and pharmacology. Its unique properties make it an attractive compound for a wide range of applications, including catalysis, sensing, drug delivery, and imaging.
Eigenschaften
CAS-Nummer |
18212-81-2 |
|---|---|
Produktname |
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol |
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
InChI-Schlüssel |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)










